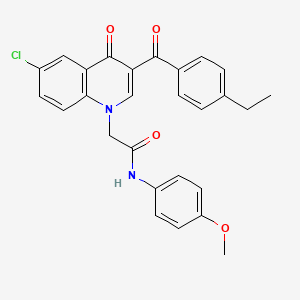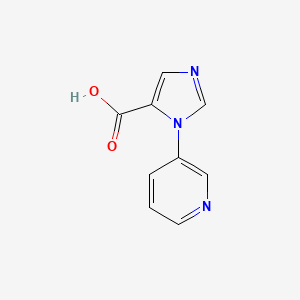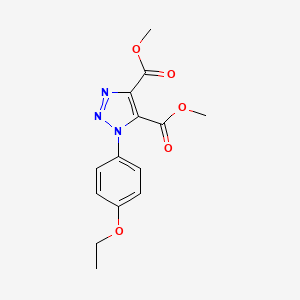
dimethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, dimethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate, is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its utility in various chemical reactions and potential applications in pharmaceuticals due to their diverse biological activities.
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives typically involves the use of "click chemistry," which is a term used to describe a variety of efficient and reliable chemical reactions. One such method is the azide-alkyne cycloaddition, which is not directly mentioned in the provided papers but is a well-known route for triazole synthesis. However, the papers do describe alternative methods for synthesizing triazole derivatives. For instance, Paper details a base-mediated reaction involving the treatment of ethyl diazoacetate with aryl imines to yield fully substituted 1,2,3-triazoles. This method demonstrates the versatility in synthesizing triazole derivatives by varying the substituents on the phenyl imines and the diazo compound.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be characterized using various spectroscopic techniques, as mentioned in the papers. For example, Paper and discuss the use of NMR, UV-Visible, FT-IR, and Mass spectroscopy to characterize the synthesized compounds. Quantum chemical calculations, such as density functional theory (DFT), are also employed to evaluate the molecular structure and properties of these compounds. These studies provide insights into the electronic transitions, vibrational frequencies, and molecular interactions within the compounds.
Chemical Reactions Analysis
The reactivity of triazole derivatives can be influenced by the presence of functional groups that can undergo further chemical transformations. Paper mentions that the 4-carboxy group on the synthesized triazole can be easily transformed into other functional groups, which opens up possibilities for a wide range of chemical reactions. Additionally, the papers discuss the use of computational methods to analyze the reactivity of the molecules, such as natural bond orbital (NBO) analysis and Fukui function calculations, which help identify reactive sites within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are crucial for their potential applications. The papers describe the use of experimental and theoretical methods to determine properties such as thermodynamic parameters, binding energies, and acidity strengths . These properties are important for understanding the stability and reactivity of the compounds. For example, the acidity strength of some triazole derivatives is determined through potentiometric titration in various solvents, which is essential for their potential use as pH-sensitive probes or catalysts .
Applications De Recherche Scientifique
1. Heterocyclic Compound Synthesis and Biological Activities
Dimethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate, as part of the triazole family, plays a significant role in heterocyclic compound synthesis. Triazoles are known for their diverse biological activities. They serve as core molecules for creating various pharmaceutical drugs. Research indicates that 1,2,3-triazoles, including derivatives, are crucial in synthesizing compounds with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, as well as activity against several neglected diseases. The broad range of biological activities and the ongoing interest in triazole derivatives underscore their importance in pharmaceutical chemistry and drug discovery (Ferreira et al., 2013).
2. Synthetic Routes and Click Chemistry
The synthesis of 1,2,3-triazoles, including dimethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate, involves click chemistry, particularly the Huisgen 1,3-dipolar azide-alkyne cycloaddition. This process is a cornerstone in click chemistry, offering high selectivity, wide scope, fast reaction rates, and high yields. Click chemistry principles are instrumental in constructing complex molecules from simple ones, and 1,2,3-triazoles have been at the center of this research due to their significant biological activities (Kaushik et al., 2019).
3. Physico-Chemical and Thermal Properties
Research has also delved into the physical, spectral, and thermal properties of triazoles, including compounds like dimethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate. Studies have explored characteristics such as crystal structure, melting points, and thermal decomposition, contributing to a deeper understanding of these compounds' physical behavior and stability under various conditions (Trivedi et al., 2015).
4. Eco-Friendly Synthesis Approaches
The synthesis of 1,2,3-triazoles, like dimethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate, has seen advancements in eco-friendly methods. Researchers have focused on developing eco-friendly procedures using new and easily recoverable catalysts, providing advantages like shorter reaction times, easier work-up, and higher yields. These methodologies can be applied not only in the pharmaceutical industry but also in other sectors, emphasizing the importance of sustainable chemistry practices (de Souza et al., 2019).
5. Applications in Material Sciences and Corrosion Inhibition
Triazole derivatives, including dimethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate, have applications in material sciences, especially in corrosion inhibition for metal surfaces. Their stability under acidic conditions and ability to form stable, non-toxic, and environmentally friendly products make them suitable as corrosion inhibitors, demonstrating effectiveness in various acidic media (Hrimla et al., 2021).
Mécanisme D'action
Target of Action
Many compounds that contain an indole nucleus, a structure similar to the 1H-1,2,3-triazole in the compound , have been found to bind with high affinity to multiple receptors, making them biologically active .
Mode of Action
The interaction of these compounds with their targets can lead to a variety of changes, depending on the specific compound and target. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The affected pathways and their downstream effects would depend on the specific targets of the compound. For example, indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, is an example of an indole derivative that affects a specific biochemical pathway .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, some indole derivatives have been found to inhibit the growth of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For example, the gut microbiota plays an important role in the metabolism of many drugs, influencing their efficacy .
Orientations Futures
Propriétés
IUPAC Name |
dimethyl 1-(4-ethoxyphenyl)triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-4-22-10-7-5-9(6-8-10)17-12(14(19)21-3)11(15-16-17)13(18)20-2/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGKUMVVJNVQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



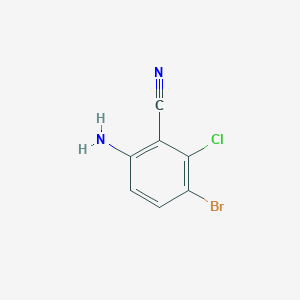



![N-(3-chlorobenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2500470.png)
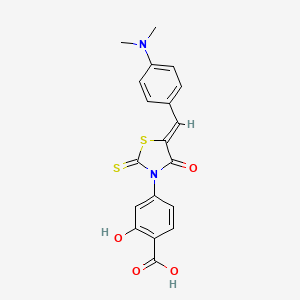
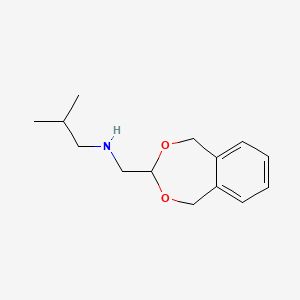
![Methyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2500474.png)
![3,3-Dimethyl-1-[6-(trifluoromethyl)pyridine-2-carbonyl]piperidine-2-carbonitrile](/img/structure/B2500478.png)
